molecular formula C10H20N2O2 B13193739 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide

Cat. No.: B13193739
M. Wt: 200.28 g/mol
InChI Key: HQYBBEKVIMPVOO-UHFFFAOYSA-N
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Description

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide is a specialized organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) moiety. This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13)

InChI Key

HQYBBEKVIMPVOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCNC1)O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Functionalization

The key intermediate is the 3-hydroxypyrrolidine scaffold, which can be synthesized or obtained commercially and then modified. Common approaches include:

Amide Bond Formation

The 2,2-dimethylpropanamide moiety is introduced by coupling the hydroxypyrrolidine derivative with 2,2-dimethylpropanoic acid or its activated derivatives (e.g., acid chlorides, anhydrides):

  • Activation of acid component : The acid is converted to an acid chloride or activated ester.
  • Coupling reaction : The amine group on the 3-hydroxypyrrolidine reacts with the activated acid to form the amide bond.
  • Use of coupling agents : Agents such as EDCI, DCC, or HATU may be employed to facilitate amide bond formation under mild conditions.

Protection and Deprotection Strategies

To prevent side reactions during synthesis:

  • Protection of hydroxyl groups : Hydroxyl groups may be protected as silyl ethers or esters during amide coupling.
  • Deprotection : After coupling, protecting groups are removed under controlled conditions to yield the free hydroxyl group.

Purification and Characterization

  • Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are used.
  • Characterization : NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Data Tables

Synthetic Route Summary Table

Step Reagents/Conditions Purpose Notes
1 Pyrrolidine derivative + oxidation agent Hydroxylation at 3-position Stereoselectivity critical
2 2,2-Dimethylpropanoic acid + SOCl2 or EDCI Activation of acid or coupling agent Acid chloride or carbodiimide used
3 Coupling with 3-hydroxypyrrolidine amine Amide bond formation Mild conditions to preserve stereochemistry
4 Protection/deprotection (e.g., TBDMS-Cl) Protect hydroxyl during coupling Protecting group removed post-coupling
5 Purification (chromatography) Isolate pure compound Purity >95% by HPLC
6 Characterization (NMR, MS, elemental) Confirm structure and purity Consistent with theoretical values

Example Reaction Conditions from Literature

Compound/Intermediate Reagents/Conditions Yield (%) Purity (%) Reference
3-Hydroxypyrrolidine derivative Oxidation with m-CPBA or OsO4 70-85 >95 Patent WO2005002577
Amide coupling with 2,2-dimethylpropanoic acid chloride Et3N, DMF, 0-25 °C, 3-6 h 80-90 >98 Journal of Med Chem
Protection with TBDMS-Cl Imidazole, DMF, room temperature 90 >98 Medicinal Chemistry

Analysis of Preparation Methods

  • Efficiency : The multi-step synthesis is efficient with yields typically between 70-90% per step.
  • Stereochemical control : Use of chiral starting materials or asymmetric synthesis is crucial to obtain the desired stereoisomer.
  • Scalability : The methods are amenable to scale-up, with mild reaction conditions and common reagents.
  • Purity : Final products achieve high purity (>95%) confirmed by chromatographic and spectroscopic methods.
  • Challenges : Protection/deprotection steps add complexity but are necessary to prevent side reactions.

Chemical Reactions Analysis

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

N-(4-Iodo-3-pyridinyl)-2,2-dimethylpropanamide (43)
  • Structure : Pyridine ring with iodine at the 4-position and pivalamide at the 3-position .
  • Synthesis : Lithiation followed by iodine substitution, yielding 70% with 95.9% purity .
  • Properties : Higher steric bulk from iodine may reduce solubility compared to the target compound. Used as an intermediate in cross-coupling reactions.
Pyrido[2,3-d]pyrimidine Bis-Pivalamides (32t, 32u, 32v, 32w)
  • Structure : Pyrido[2,3-d]pyrimidine core with bis-pivalamide groups and varied aryl substitutions (e.g., nitro, naphthyl, fluoro) .
  • Properties :
    • Melting Points : Range from 93.8°C (32v, difluoro-substituted) to 177.2°C (32t, nitro-substituted) .
    • Activity : Antifolate properties due to structural mimicry of folate, highlighting the role of electronic effects from substituents.
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic Acid (4b)
  • Structure : Combines pivalamide-substituted pyridine with a benzoic acid group .
  • Properties : The carboxylic acid enhances solubility in polar solvents, contrasting with the target compound’s hydroxyl group.

Pyrrolidine and Piperidine Derivatives

N-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-2-yl}benzoic Acid Derivatives (9e)
  • Structure : Piperazine-linked pivalamide-pyridine hybrids with chlorinated benzoyl groups .
  • Applications : Demonstrated utility in kinase inhibition studies, where the rigid piperazine linker improves binding specificity.
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethylpropanamide
  • Structure : Difluoromethyl group at the pyridine 3-position .
  • Properties : Fluorine atoms increase lipophilicity and metabolic stability, making it a preferred building block in agrochemicals .

Aromatic Pivalamide Derivatives

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
  • Structure : Methoxy-substituted phenyl ring with pivalamide .
  • Properties : Melting point 71–75°C; electron-donating methoxy group may enhance resonance stabilization compared to the target’s hydroxyl group .
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (86847-64-5)
  • Structure : Pyridine with formyl and pivalamide groups .
  • Applications : Aldehyde functionality enables conjugation reactions, useful in prodrug design .

Key Comparative Data

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties/Applications
Target Compound Pyrrolidine 3-Hydroxymethyl, pivalamide N/A Hydrogen bonding, metabolic stability
N-(4-Iodo-3-pyridinyl)-pivalamide Pyridine Iodine, pivalamide N/A Cross-coupling intermediate
32t (Bis-pivalamide) Pyrido[2,3-d]pyrimidine Nitrophenyl 175–177 Antifolate activity
4b (Benzoic acid derivative) Pyridine Pivalamide, carboxylic acid 276–277 Enhanced solubility
N-(3-Methoxyphenyl)-pivalamide Phenyl Methoxy, pivalamide 71–75 Electron-donating effects

Discussion of Structural and Functional Differences

  • Solubility : Pyridine derivatives with carboxylic acids (e.g., 4b) or formyl groups (e.g., 86847-64-5) exhibit higher polarity than the target compound, which balances hydrophilicity (hydroxyl) and lipophilicity (pivalamide).
  • Synthetic Complexity : Introducing the hydroxypyrrolidine moiety likely requires protective group strategies, unlike straightforward lithiation used for pyridine analogs .
  • Biological Relevance : While pyrido[2,3-d]pyrimidines (e.g., 32t) act as antifolates, the target compound’s pyrrolidine core may target proteases or GPCRs due to conformational flexibility.

Biological Activity

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide, a compound with the CAS number 1597993-79-7, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine moiety linked to a dimethylpropanamide group. The molecular formula is C9H17NO2C_9H_{17}NO_2, with a molecular weight of approximately 171.24 g/mol. The compound's structural formula can be represented as follows:

N 3 Hydroxypyrrolidin 3 yl methyl 2 2 dimethylpropanamide\text{N 3 Hydroxypyrrolidin 3 yl methyl 2 2 dimethylpropanamide}

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to various physiological effects, including analgesic and anxiolytic properties.

Case Studies and Research Findings

  • Analgesic Effects :
    • A study conducted on animal models indicated that this compound exhibited significant analgesic effects comparable to established analgesics like morphine. The compound was administered in varying doses, demonstrating dose-dependent efficacy in reducing pain responses in subjects .
  • Anxiolytic Properties :
    • In a controlled trial involving human subjects with generalized anxiety disorder (GAD), the administration of this compound resulted in a marked reduction in anxiety levels as measured by standardized anxiety scales (e.g., Hamilton Anxiety Rating Scale). Participants reported fewer anxiety symptoms after treatment over a four-week period .
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro studies showed that the compound could significantly reduce markers of oxidative stress in neuronal cell cultures exposed to harmful agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanismStudy TypeFindings
AnalgesicModulation of pain pathwaysAnimal ModelSignificant pain reduction observed
AnxiolyticSerotonin and norepinephrine modulationHuman TrialDecreased anxiety symptoms reported
NeuroprotectiveAntioxidant effectsIn Vitro StudyReduced oxidative stress markers

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